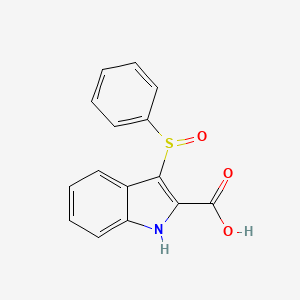

3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole ring, followed by the introduction of the phenylsulfinyl and carboxylic acid groups .Molecular Structure Analysis

The molecular structure of a compound like this can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving a compound like this would depend on its functional groups. The carboxylic acid group is typically reactive and can undergo reactions like esterification and amide formation .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen

Antioxidant Applications in Biochemistry

3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid may exhibit antioxidant properties, contributing to the neutralization of free radicals. This can be particularly useful in preventing oxidative stress-related damage in biological systems .

Pharmacological Significance

In pharmacology, this compound could be explored for its potential anti-inflammatory effects, as structurally similar compounds have been shown to regulate the formation of neutrophil extracellular traps (NETs), which are involved in the body’s immune response .

Agricultural Enhancements

The role of carboxylic acids in agriculture is well-documented, particularly in improving soil fertility and plant health. 3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid could be investigated for its ability to influence root exudation and microbial interactions in the rhizosphere .

Environmental Science Impact

In environmental science, the study of organic acids like 3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid can contribute to understanding their role in carbon sequestration and hydrogen storage, which are crucial for developing sustainable energy solutions .

Material Science Developments

This compound’s potential applications in material science could involve the development of new polymers or coatings with enhanced properties, such as increased resistance to environmental factors or improved mechanical strength .

Chemical Engineering Processes

In chemical engineering, 3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid could be utilized in the synthesis of noncanonical amino acids, which are valuable for various industrial applications, including the production of pharmaceuticals and biopolymers .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(benzenesulfinyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S/c17-15(18)13-14(11-8-4-5-9-12(11)16-13)20(19)10-6-2-1-3-7-10/h1-9,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDQPMKYSKBHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=C(NC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

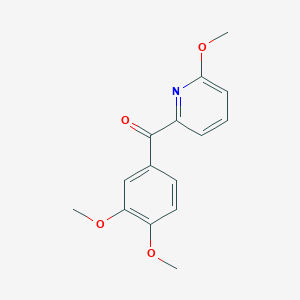

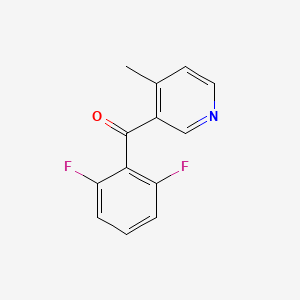

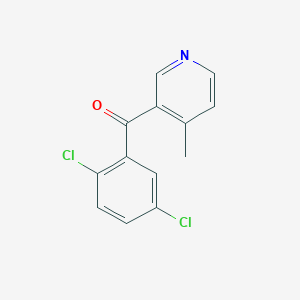

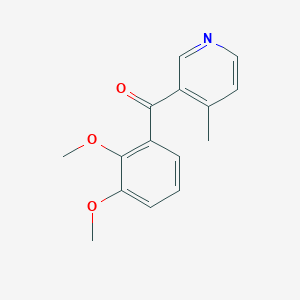

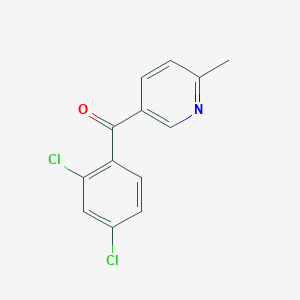

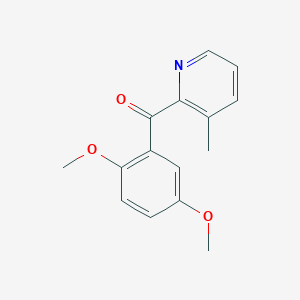

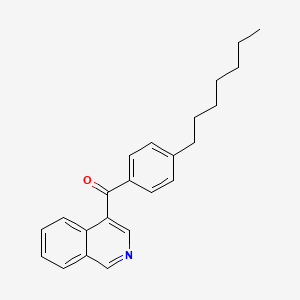

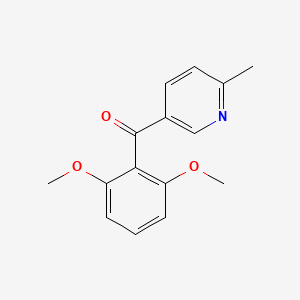

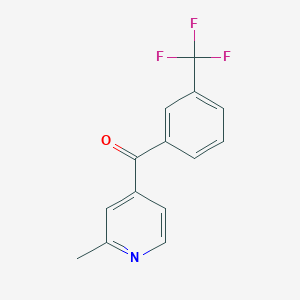

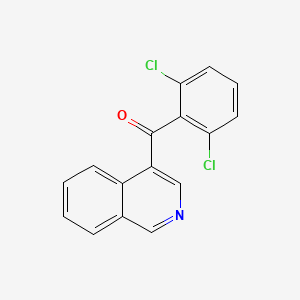

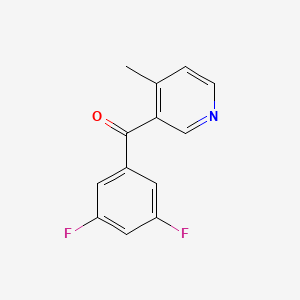

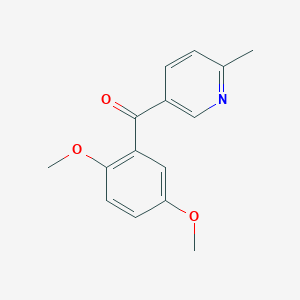

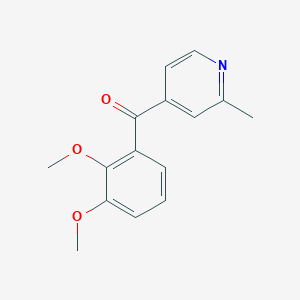

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.